molecular formula C8H13NOS B3000035 2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine CAS No. 1251110-39-0

2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine

Cat. No.: B3000035
CAS No.: 1251110-39-0
M. Wt: 171.26
InChI Key: TXQGXLKVGQJUFT-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine is an aromatic amine compound with the molecular formula C6H9NS. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its thiophene ring, which is a sulfur-containing five-membered ring, and an ethoxy group attached to the ethanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine typically involves multiple steps:

    Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).

    Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.

    Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.

    Reduction to 2-thiopheneethylamine: Finally, the oxime is reduced to yield 2-thiopheneethylamine

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure the stability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various thiophene derivatives, sulfoxides, sulfones, and substituted ethanamines .

Scientific Research Applications

2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: It influences pathways related to neurotransmission, inflammation, and cellular signaling. .

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethylamine: Similar in structure but lacks the ethoxy group.

    2-(Ethylthio)ethylamine: Contains an ethylthio group instead of a thiophene ring.

    Thiophene-2-methylamine: Differs by having a methyl group instead of an ethoxy group.

Uniqueness

2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine is unique due to its combination of the ethoxy group and the thiophene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .

Properties

IUPAC Name

2-ethoxy-2-thiophen-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-2-10-7(6-9)8-4-3-5-11-8/h3-5,7H,2,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQGXLKVGQJUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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